3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781783-46-7
VCID: VC0112123
InChI: InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
SMILES: C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O
Molecular Formula: C9H6BrNO2S
Molecular Weight: 272.116

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

CAS No.: 1781783-46-7

Cat. No.: VC0112123

Molecular Formula: C9H6BrNO2S

Molecular Weight: 272.116

* For research use only. Not for human or veterinary use.

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid - 1781783-46-7

Specification

CAS No. 1781783-46-7
Molecular Formula C9H6BrNO2S
Molecular Weight 272.116
IUPAC Name 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
Standard InChI Key ZJNYXZSJRIHLMW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid features a bicyclic heterocyclic system consisting of a benzene ring fused with a thiophene ring. The compound contains three key functional groups strategically positioned around this core structure: an amino group (-NH₂) at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group (-COOH) at the 2-position.

Structural Characteristics

The molecular formula of this compound is C₉H₆BrNO₂S, with an approximate molecular weight of 272.12 g/mol. The presence of the amino group provides nucleophilic character to the molecule, while the carboxylic acid group introduces acidic properties and hydrogen bonding capability. The bromine substituent at position 6 enhances the compound's reactivity in cross-coupling reactions and increases its utility in organic synthesis.

Physical Properties

Based on the properties of structurally similar compounds, 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is expected to be a crystalline solid at room temperature. Its solubility profile is likely characterized by limited solubility in water but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The presence of the carboxylic acid group would contribute to its acidic nature, allowing it to form salts with appropriate bases.

Comparative Analysis with Related Compounds

Table 1 presents a comparison of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid with structurally related compounds to highlight their similarities and differences.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acidC₉H₆BrNO₂S272.12Reference compoundCarboxylic acid functionality; nucleophilic amino group; bromine for cross-coupling
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateC₁₀H₈BrNO₂S286.15Methyl ester instead of carboxylic acidEnhanced solubility in organic solvents; potential precursor via hydrolysis
3-Amino-1-benzothiophene-2-carboxylic acidC₉H₇NO₂S193.22Lacks bromine at position 6Increased electron density in aromatic system; different reactivity pattern
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamideC₁₆H₁₁BrFNOS364.23Carboxamide instead of carboxylic acid; bromine at position 3Antimalarial activity; inhibitor of Plasmodium falciparum enoyl-ACP reductase

Synthesis Methods

The synthesis of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid can be approached through several synthetic routes, based on established methods for similar benzothiophene derivatives.

Hydrolysis of Methyl Ester Precursor

One potential synthetic pathway involves the hydrolysis of methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, which is a documented compound. This approach involves basic hydrolysis of the methyl ester using conditions such as aqueous sodium or potassium hydroxide in an appropriate solvent system, followed by acidification to obtain the free carboxylic acid.

Direct Synthesis from Benzothiophene Core

Another possible synthetic route would involve:

  • Starting with 1-benzothiophene-2-carboxylic acid

  • Selective bromination at the 6-position

  • Introduction of the amino group at the 3-position through appropriate nitration and reduction sequences

This multistep approach would require careful control of reaction conditions to achieve regioselective functionalization of the benzothiophene core.

Cross-Coupling Approaches

For more complex derivatives, cross-coupling reactions could be employed, particularly utilizing the reactivity of the bromine substituent. The amino group at position 3 would likely need protection during such transformations to prevent unwanted side reactions.

Structure-Activity Relationships

Understanding the relationship between the structure of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid and its biological activities provides valuable insights for medicinal chemistry and drug development.

Functional Group Contributions

Each functional group in the molecule contributes distinctively to its potential biological activities:

The amino group at position 3 provides a site for hydrogen bonding interactions with biological targets and can participate in various chemical modifications for deriving more complex molecules. This group also contributes nucleophilic character, enabling reactions such as acylation, alkylation, and diazotization.

The bromine atom at position 6 enhances the lipophilicity of the molecule, potentially improving membrane permeability. Additionally, it serves as a valuable handle for further derivatization through cross-coupling reactions, allowing for the synthesis of more complex compounds with enhanced biological activities.

The carboxylic acid group at position 2 can form ionic and hydrogen bonding interactions with protein residues, potentially influencing binding affinity to biological targets. This functionality can also be modified to produce esters, amides, or other derivatives with altered pharmacokinetic properties.

Comparison with Known Inhibitors

Related benzothiophene carboxamide derivatives have demonstrated competitive inhibition with respect to cofactors and uncompetitive inhibition with respect to substrates in enzyme studies. For instance, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide showed an inhibition constant (Ki) of 18 nM with respect to the cofactor and 91 nM with respect to crotonoyl-CoA in studies with Plasmodium falciparum enoyl-ACP reductase .

Applications in Synthetic Chemistry

The unique structural features of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid make it a valuable building block in organic synthesis.

Pharmaceutical Intermediate

This compound can serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications. The carboxylic acid group can be converted to various derivatives including esters, amides, and thioesters, while the amino group offers possibilities for functionalization through diazotization, acylation, or alkylation reactions.

Cross-Coupling Reactions

The bromine substituent at position 6 provides an opportunity for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions can introduce aryl, vinyl, or alkynyl groups at this position, dramatically expanding the structural diversity accessible from this starting material.

Heterocycle Construction

The functional groups present in 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid allow for its incorporation into more complex heterocyclic systems, potentially leading to compounds with enhanced biological activities or interesting physical properties.

Analytical Characterization

Standard analytical techniques can be employed for the characterization of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, providing insights into its structure and purity.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons, as well as the amino group protons. The aromatic region would likely show specific patterns reflecting the substitution pattern of the benzothiophene core.

Infrared (IR) spectroscopy would display characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching), as well as peaks corresponding to the amino group (3300-3500 cm⁻¹ for N-H stretching).

Mass spectrometry would provide molecular weight confirmation, with a characteristic isotope pattern due to the presence of bromine (with approximately equal abundances of m/z values differing by 2 units).

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) could be used for purity assessment, with retention behavior influenced by the compound's polarity due to the presence of both carboxylic acid and amino functionalities.

Future Research Directions

The versatile structure of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid presents numerous opportunities for future research in medicinal chemistry and materials science.

Medicinal Chemistry Investigations

Further investigations could focus on synthesizing and evaluating derivatives of this compound for antimicrobial, anticancer, and antimalarial activities. Structure-activity relationship studies could help identify optimal substitution patterns for enhanced biological activity .

Materials Science Applications

The extended π-conjugation in the benzothiophene system, combined with the functional groups present, could make derivatives of this compound interesting candidates for exploration in materials science applications, such as organic semiconductors or fluorescent probes.

Catalytic Applications

Coordination complexes incorporating this compound or its derivatives could potentially serve as catalysts for various organic transformations, leveraging the coordinating ability of the carboxylic acid and amino functionalities.

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